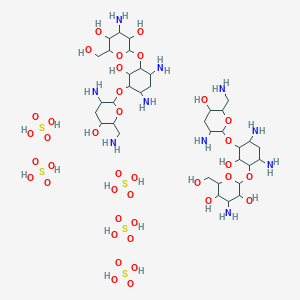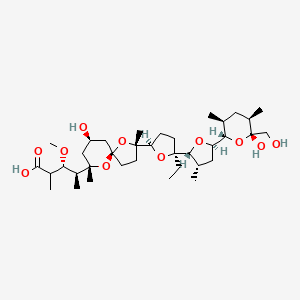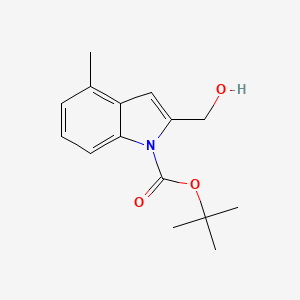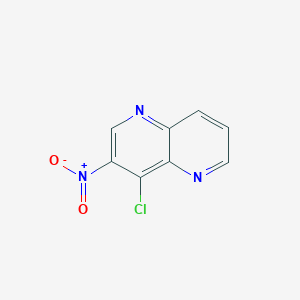
(3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate: is a chiral compound with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting materials, which are often derived from natural sources or synthesized through enantioselective methods.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which can be achieved using various reagents and catalysts.
Introduction of Functional Groups: The hydroxyl and vinyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the correct regio- and stereochemistry.
Final Coupling: The benzyl group is introduced through a coupling reaction, often using benzyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an alkyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- (3S,4R)-tert-butyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- (3S,4R)-methyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This makes it particularly useful in drug design and development.
特性
IUPAC Name |
benzyl (3R,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum](/img/structure/B8081758.png)

![Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-](/img/structure/B8081770.png)

![(2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid](/img/structure/B8081787.png)


![(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8081804.png)



![4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid](/img/structure/B8081866.png)
![(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8081874.png)

